3-(6,7-二溴-2,3-二氢-1-苯并呋喃-5-基)丙酸乙酯

描述

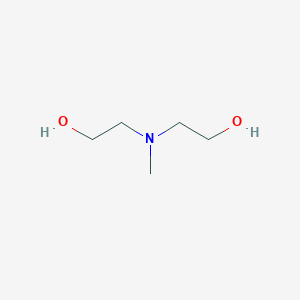

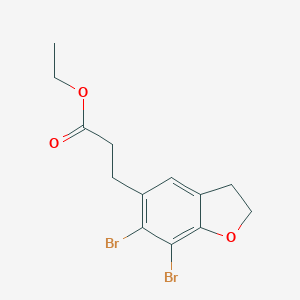

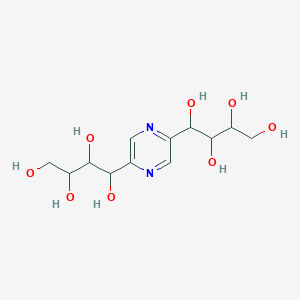

Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate is a chemical compound with the molecular formula C13H14Br2O3 .

Molecular Structure Analysis

The InChI code for Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate is 1S/C13H14Br2O3/c1-2-17-10(16)4-3-8-7-9-5-6-18-13(9)12(15)11(8)14/h7H,2-6H2,1H3 .

Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate are not detailed in the available resources .

Physical And Chemical Properties Analysis

Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate has a molecular weight of 378.06 g/mol. It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity. It has no hydrogen bond donors and three hydrogen bond acceptors. The compound has five rotatable bonds. Its exact mass is 377.92892 g/mol and its monoisotopic mass is 375.93097 g/mol. The topological polar surface area is 35.5 Ų. It has 18 heavy atoms and its complexity is 298 .

科学研究应用

Natural Source and Bioactivity

Benzofuran compounds, such as Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds are potential natural drug lead compounds .

Anti-Tumor Activity

Benzofuran compounds have shown significant anti-tumor activity . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

These compounds have demonstrated anti-oxidative properties . This suggests their potential use in the treatment of diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity .

Sleep Disorder Therapeutic Agent

Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate acts as a sleep disorder therapeutic agent . It functions as a receptor agonist .

Anti-Amyloid Aggregation Activity

An oral active and blood–brain barrier permeable benzofuran analog has been found to exhibit potent anti-amyloid aggregation activity . This suggests its potential use in the treatment of Alzheimer’s disease .

Anti-Proliferative Activity

The benzofuran analog oxazolidine has been found to have anti-proliferative activity . This allows it to play an important role in the treatment of tumors .

安全和危害

Safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Br2O3/c1-2-17-10(16)4-3-8-7-9-5-6-18-13(9)12(15)11(8)14/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSSAHHBURYWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C(=C2C(=C1)CCO2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449021 | |

| Record name | ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate | |

CAS RN |

196597-75-8 | |

| Record name | ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)